2-Methylfuran

Catalog No.
S598528
CAS No.
534-22-5
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylfuran

CAS Number

534-22-5

Product Name

2-Methylfuran

IUPAC Name

2-methylfuran

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3

InChI Key

VQKFNUFAXTZWDK-UHFFFAOYSA-N

SMILES

CC1=CC=CO1

Solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
0.04 M
3 mg/mL at 20 °C
Slightly soluble in water
Soluble (in ethanol)

Synonyms

5-Methylfuran; NSC 3707; NSC 5211; Silvan; Sylvan; α-Methylfuran;

Canonical SMILES

CC1=CC=CO1

Biofuel Potential

One of the most promising research areas for 2-Methylfuran lies in its potential as a biofuel. Its chemical properties, including high energy density and similar combustion characteristics to gasoline, make it a viable alternative to fossil fuels. Additionally, 2-Methylfuran can be produced from renewable sources like biomass, such as wood and agricultural waste, through various conversion processes. Research is ongoing to optimize production methods, improve engine compatibility, and address potential environmental concerns related to its production and use.

Platform Molecule for Chemical Synthesis

2-Methylfuran's chemical structure makes it a valuable platform molecule for synthesizing various other chemicals. Researchers are exploring its use as a starting material for producing bio-based fuels, lubricants, and other valuable chemicals []. This approach could help reduce dependence on petroleum-based feedstocks and promote the development of sustainable alternatives.

2-Methylfuran is a flammable, water-insoluble liquid characterized by a chocolate-like odor. It is a member of the furan family, specifically derived from furan, where the hydrogen at position 2 is substituted by a methyl group. This compound is naturally occurring in various plants such as Myrtle and Dutch Lavender and is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) .

, primarily due to its reactive furan ring. Notable reactions include:

  • Diels-Alder Reactions: 2-Methylfuran can react with maleic anhydride to form adducts, which are valuable in organic synthesis .
  • Hydrogenation: It can be synthesized from furfural through catalytic hydrogenation processes .
  • Acylation: The compound reacts with anhydrides or carboxylic acids in the presence of a Bronsted acid catalyst to yield acylated products .

Research indicates that 2-methylfuran exhibits potential biological activities, including:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects against certain bacteria and fungi .
  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food products, enhancing sensory properties without adverse effects .

The synthesis of 2-methylfuran can be achieved through several methods:

  • Catalytic Hydrogenolysis: This method involves the hydrogenation of furfural alcohol, typically using metal catalysts such as nickel or copper .
  • Hydrogenation-Hydrogenolysis Sequence: In this process, furfural undergoes vapor-phase hydrogenation followed by hydrogenolysis to produce 2-methylfuran .
  • Conversion from Hemicellulose: Recent advancements have explored converting hemicellulose-derived sugars into 2-methylfuran via dehydration and hydrolysis processes .

2-Methylfuran has diverse applications across various fields:

  • Flavoring Agent: Used in food and beverage industries due to its appealing aroma .
  • Fuel Additive: Its potential as an alternative fuel component has been explored, particularly for biofuels derived from biomass .
  • Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals .

Interaction studies involving 2-methylfuran focus on its reactivity with various compounds:

  • Reactivity with Olefins: The compound can form adducts through Diels-Alder reactions with olefins, making it useful in synthesizing complex organic molecules .
  • Catalytic Reactions: It has been studied for its role in catalytic cycles involving acylation and alkylation reactions, demonstrating significant yields under optimized conditions .

When comparing 2-methylfuran to similar compounds, several noteworthy substances emerge:

CompoundStructureUnique Features
FuranC4H4OBasic structure without substituents
5-MethylfuranC5H6OMethyl group at position 5; different reactivity
TetrahydrofuranC4H8OSaturated form; used as a solvent
Furfuryl alcoholC5H6O2Contains hydroxyl group; more polar

Uniqueness of 2-Methylfuran

2-Methylfuran stands out due to its specific position of the methyl group, which influences its reactivity patterns. Unlike furan and tetrahydrofuran, it retains unsaturation, allowing it to participate in Diels-Alder reactions effectively. Additionally, its pleasant odor and GRAS status make it particularly valuable in flavor applications compared to other similar compounds.

Physical Description

2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22°F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.
Liquid
Colourless liquid; Spicy smoky aroma

XLogP3

1.8

Boiling Point

145 to 151 °F at 760 mm Hg (NTP, 1992)
65.0 °C

Flash Point

-22 °F (NTP, 1992)

Vapor Density

2.8 (NTP, 1992) (Relative to Air)

Density

0.9132 at 68 °F (NTP, 1992)
d204 0.83
0.908-0.917

LogP

1.85 (LogP)
1.85

Melting Point

-127.7 °F (NTP, 1992)
-87.5 °C
-87.5°C

UNII

51O3BGW3F2

GHS Hazard Statements

Aggregated GHS information provided by 417 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 417 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 416 of 417 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (21.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (21.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (78.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (19.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

59 mm Hg at 32 °F ; 95 mm Hg at 50° F; 142 mm Hg at 68° F (NTP, 1992)
156.24 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

534-22-5
27137-41-3

Wikipedia

2-methylfuran

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Furan, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types